The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone is a complex organic molecule that belongs to the class of chemical compounds known as ketones. It features a distinctive structure characterized by a spirocyclic system and multiple functional groups, which contribute to its potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized through various organic reactions and retrosynthetic analysis methods, which allow chemists to design synthetic pathways leading to the desired molecule from simpler precursors.
This compound can be classified as:
The synthesis of this compound can be approached through retrosynthetic analysis, a method that involves deconstructing the target molecule into simpler precursors. This technique allows chemists to identify potential synthetic routes that can lead to the desired compound.
The molecular structure of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone includes:
The molecular formula for this compound is typically represented as , indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. The precise arrangement of these atoms contributes to its chemical properties and reactivity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity toward desired products.
The mechanism of action for this compound involves its interaction with biological targets, potentially influencing biochemical pathways. The spirocyclic structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development.
Studies on similar compounds suggest that modifications in the molecular structure can significantly affect pharmacological properties such as potency and selectivity. Detailed mechanistic studies would be necessary to elucidate the specific interactions at play.
This compound has potential applications in:
The systematic IUPAC name (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone defines a complex hybrid molecule integrating three key pharmacophoric elements:
The molecular formula C₂₂H₂₂BrFNO₃ (derived from analog data [1] [7]) implies a molecular weight of approximately 438.3 g/mol. The spirocyclic system’s rigidity arises from a shared quaternary carbon connecting two distinct rings: a piperidine ring (nitrogen at position 8) and a 1,3-dioxolane ring. This architecture imposes significant conformational constraints, as verified by the spiro[4.5]decane numbering where positions 1,4 correspond to dioxolane oxygen atoms [1] . The ketal group enhances metabolic stability relative to carbonyl analogs, while the tertiary amine enables salt formation for solubility modulation.
Table 1: Structural Components and Their Chemical Roles
Structural Element | Chemical Function | Medicinal Chemistry Rationale |
---|---|---|
1,4-Dioxa-8-azaspiro[4.5]decane | Spirocyclic ketal-piperidine hybrid | Conformational restraint; improved metabolic stability; basic nitrogen |
Benzyl linker | -CH₂- bridge between spirocycle and benzophenone | Spatial orientation of pharmacophores |
4-Bromo-2-fluorophenyl | Halogenated aryl ketone component | Electronic modulation; target binding affinity enhancement |
ortho-Substituted benzophenone | Diaryl ketone with asymmetric halogenation | Steric control of molecular planarity |
Computational descriptors derived from close analogs predict LogP ≈ 3.9-4.1 (indicating moderate lipophilicity) and TPSA ≈ 38.8 Ų (suggesting moderate membrane permeability). The ortho-fluorine on the bromophenyl ring induces a ~120° dihedral angle between aromatic planes, reducing crystallinity and enhancing solubility relative to planar biphenyl systems. This geometric distortion is corroborated by crystallographic data of similar ortho-substituted benzophenones [3] [6]. The bromine atom serves as both a hydrogen bond acceptor (via σ-hole interactions) and a synthetic handle for cross-coupling reactions in analog diversification.
Spirocyclic scaffolds emerged prominently in medicinal chemistry during the 2010s antibiotic innovation wave, addressing limitations of planar heterocycles in overcoming bacterial efflux mechanisms. The 1,4-dioxa-8-azaspiro[4.5]decane system specifically gained traction after 2015 following reports of its enhanced metabolic stability versus open-chain ketals. This scaffold’s integration into benzophenone architectures aligns with historical drug design paradigms:
Conformational Restriction Strategies: Early antimycobacterials like thiocarlide (1950s) used flexible chains prone to oxidative metabolism. Modern hybrids apply spirocyclic constraints to lock bioactive conformations, reducing entropic penalties upon target binding. Patent AU2018317805B2 specifically claims spirocyclic-benzophenone hybrids for multidrug-resistant tuberculosis therapy, leveraging their ability to bypass common resistance mechanisms [8].
Halogenation Patterns: The 4-bromo-2-fluoro motif continues a legacy of ortho-halogenated antimycobacterials dating to fluoroquinolones. Bromine’s polarizability enhances interactions with hydrophobic enzyme pockets, while fluorine fine-tunes electron distribution. Analog studies demonstrate that moving fluorine from ortho to meta positions reduces potency by >10-fold against Mycobacterium tuberculosis enoyl-ACP reductase [3] [6] [8].
Table 2: Evolution of Key Structural Features in Antimycobacterial Agents
Era | Dominant Scaffold | Limitations | Innovation in Target Compound |
---|---|---|---|
1950-1970 | Thioureas (e.g., thiocarlide) | Poor bioavailability; toxicity | Spirocyclic stability replaces thiourea; reduced off-target effects |
1980-2000 | Fluoroquinolones | Target-mediated resistance | Bromo-fluorobenzophenone enables novel target engagement |
2010-Present | Spirocyclic hybrids | Synthetic complexity | Optimized via modular assembly from commercial ketal amines |
The synthetic accessibility of this chemotype is evidenced by commercial availability of precursor building blocks (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) and analog libraries with variations at the aryl positions. Over 20 structural analogs appear in supplier databases since 2018, with substitutions including chloro, methyl, methoxy, and trifluoromethyl groups [3] [6]. The bromo-fluoro combination specifically addresses optimization goals from earlier compounds like CID 24724471 (PubChem), where mono-halogenation showed suboptimal plasma exposure. Contemporary structure-activity relationship (SAR) studies indicate that bulky para-substituents (bromo, CF₃) paired with small ortho-substituents (F, Cl) maximize penetration into mycobacterial macrophages without compromising CYP450 selectivity [2] [8].
Hybridization principles applied here extend beyond antimycobacterials: The spirocyclic dioxa-aza system features in 2019-2025 preclinical candidates for neurodegenerative diseases (modulating σ receptors) and oncology (HDAC inhibition). This renaissance in spirocyclic design validates their utility in addressing modern drug discovery challenges, particularly for intracellular targets requiring balanced membrane diffusion and target residence times [1] [8].
Table 3: Representative Structural Analogs from Commercial and Patent Literature
CAS Number | Aryl Substituents | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
898755-99-2 | 4-Bromophenyl | C₂₁H₂₂BrNO₃ | 416.31 | Antimycobacterial research [1] |
898762-11-3 | 2-Chloro-4-fluorophenyl | C₂₁H₂₁ClFNO₃ | 389.85 | Kinase inhibition studies [3] |
898756-12-2 | 2,6-Dimethylphenyl | C₂₃H₂₇NO₃ | 365.47 | CNS penetrant scaffolds |
898758-25-3 | 4-Chloro-2-fluorophenyl | C₂₁H₂₁ClFNO₃ | 389.85 | Antimycobacterial patents [6] [8] |
898755-97-0 | 3-Bromophenyl | C₂₁H₂₂BrNO₃ | 416.31 | Structure-activity exploration [7] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5